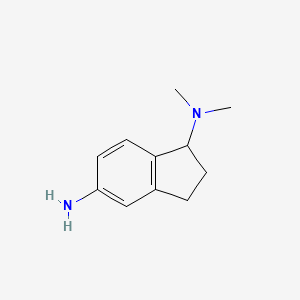
N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine
Descripción general
Descripción
N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine is an organic compound with the molecular formula C11H16N2 It is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring The compound is further modified with two methyl groups attached to the nitrogen atom and two amine groups at positions 1 and 5 of the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine typically involves the hydrogenation of o-xylene and ethylene to form an intermediate, which is then subjected to dehydrogenation to yield the target compound . The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation and dehydrogenation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the indene ring.
Aplicaciones Científicas De Investigación
N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylindane: Similar in structure but lacks the amine groups.
1,1-Dimethyl-1H-indene: Another related compound with different substitution patterns on the indene ring.
2,3-Dihydro-1,3-dimethyl-1H-indene: Shares the indene backbone but differs in the position and number of methyl groups.
Uniqueness
N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amine groups and methyl groups on the indene ring allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
1-N,1-N-dimethyl-2,3-dihydro-1H-indene-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-6-3-8-7-9(12)4-5-10(8)11/h4-5,7,11H,3,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSTVNAQNGYRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


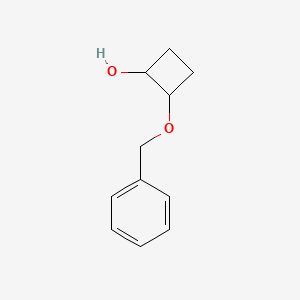
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)
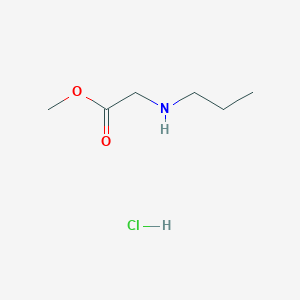
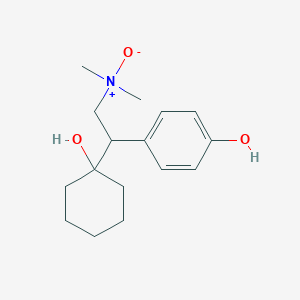
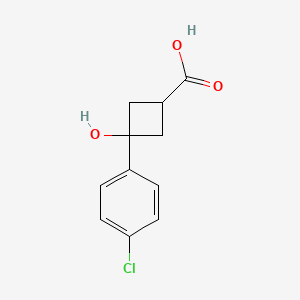
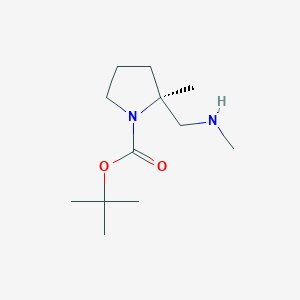

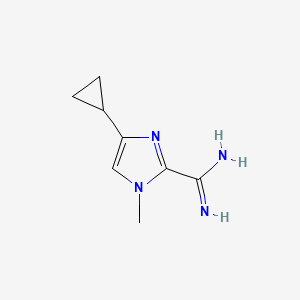
![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
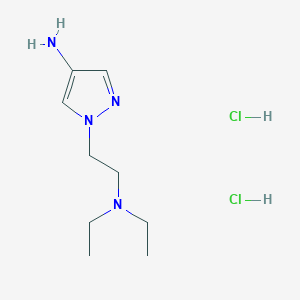
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
